molecular formula C20H18N2O2 B12940644 Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate CAS No. 80742-17-2

Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate

Cat. No.: B12940644
CAS No.: 80742-17-2
M. Wt: 318.4 g/mol
InChI Key: RVAVWCHBMNDDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate is a pyrimidine derivative with a molecular formula of C20H18N2O2. This compound is known for its unique structural features, which include a pyrimidine ring substituted with phenyl groups and an ethyl ester functional group.

Preparation Methods

The synthesis of ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps :

    Biginelli Condensation: This three-component reaction involves the condensation of an aldehyde, a β-keto ester, and urea to form a dihydropyrimidinone intermediate.

    Oxidative Dehydrogenation: The dihydropyrimidinone is then oxidized to form a pyrimidine derivative.

    O-Sulfonylation: The hydroxyl group on the pyrimidine ring is sulfonylated to enhance its reactivity.

    Suzuki-Miyaura Cross-Coupling: Finally, the sulfonylated pyrimidine undergoes a cross-coupling reaction with a phenylboronic acid derivative to yield this compound.

Chemical Reactions Analysis

Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium acetate, phenyldiazonium salts, and various photoredox catalysts. The major products formed from these reactions are typically phenyl-extended derivatives and other substituted pyrimidine compounds .

Scientific Research Applications

Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the ability to undergo diverse chemical reactions, making it a versatile compound for various applications.

Properties

CAS No.

80742-17-2

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate

InChI

InChI=1S/C20H18N2O2/c1-3-24-20(23)17-14(2)21-19(16-12-8-5-9-13-16)22-18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3

InChI Key

RVAVWCHBMNDDQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.